molecular formula C12H10BrF3O2 B1144080 Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate CAS No. 1345484-78-7

Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate

Cat. No. B1144080
M. Wt: 323.1058096
InChI Key:
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Description

Synthesis Analysis

The synthesis of compounds related to Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate involves various strategies, including the use of tris[2-(N-ethyl)benzimidazylmethyl]amine and cinnamate ligands to form complexes with zinc(II) and nickel(II) which exhibit different structures and DNA-binding properties (Wu et al., 2013). Additionally, ethyl and propyl α-cyano-4-[2-(4-pyridyl)ethenyl]cinnamates undergo a topochemical reaction to form a highly strained tricyclic [2.2]paracyclophane derivative in a mixed crystal arrangement, demonstrating the compound's potential in facilitating unique chemical transformations (Maekawa et al., 1991).

Molecular Structure Analysis

The molecular structure of Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate and its derivatives can be extensively analyzed through X-ray diffraction and spectroscopic methods, revealing their complex geometries and the impact of substituents on their structural configuration. For example, the synthesis and crystal structures of zinc(II) and nickel(II) complexes with cinnamate ligands provide insight into the distorted geometries and coordination spheres typical of such compounds (Wu et al., 2013).

Chemical Reactions and Properties

Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate participates in various chemical reactions, including chain transfer by addition-fragmentation mechanism and bromofluorination of halogeno-substituted ethyl cinnamates. These reactions demonstrate the compound's reactivity and potential as a chemical intermediate in the synthesis of polymers and other complex organic molecules (Colombani & Chaumont, 1995; Hamman & Béguin, 1979).

Physical Properties Analysis

The physical properties of Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate, such as solubility, melting point, and crystal structure, are crucial for its application in chemical synthesis. The mixed crystal arrangement of ethyl and propyl α-cyano-4-[2-(4-pyridyl)ethenyl]cinnamates leading to the formation of a [2.2]paracyclophane derivative highlights the importance of physical properties in the compound's chemical reactivity (Maekawa et al., 1991).

Scientific Research Applications

As mentioned earlier, a similar compound, “trifluoromethylpyridines”, is used as a key structural motif in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine derivatives are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

As mentioned earlier, a similar compound, “trifluoromethylpyridines”, is used as a key structural motif in active agrochemical and pharmaceutical ingredients . Trifluoromethylpyridine derivatives are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .

properties

IUPAC Name

ethyl (E)-3-[2-bromo-5-(trifluoromethyl)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BrF3O2/c1-2-18-11(17)6-3-8-7-9(12(14,15)16)4-5-10(8)13/h3-7H,2H2,1H3/b6-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNMQWHUPGNKHNG-ZZXKWVIFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=C(C=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=C(C=CC(=C1)C(F)(F)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BrF3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-Bromo-5-(trifluoromethyl)cinnamate

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